molecular formula C28H32ClNO10 B1594006 NSC 279509 CAS No. 68674-19-1

NSC 279509

Cat. No.: B1594006
CAS No.: 68674-19-1
M. Wt: 578 g/mol
InChI Key: IRYNIMWZWIUFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Anthracycline Antibiotics in Scientific Inquiry

The history of anthracyclines traces back to the 1950s and 1960s with the isolation of red-pigmented antibiotics from Streptomyces bacteria. Early efforts by researchers in Italy and France led to the discovery of daunorubicin (B1662515) (also known as daunomycin) from Streptomyces peucetius. nih.govchemeurope.comwikipedia.org This discovery marked a significant step, demonstrating the potential of microbial products as potent cytotoxic agents. nih.govchemeurope.com Further research led to the isolation of doxorubicin (B1662922) from a mutated strain of S. peucetius. chemeurope.comwikipedia.org These initial discoveries paved the way for extensive research into the chemical structures, mechanisms of action, and potential therapeutic applications of anthracyclines. nih.govchemeurope.com Over time, thousands of anthracycline analogs have been synthesized and evaluated in research programs. chemeurope.com

The Significance of Daunorubicin and its Analogs in Preclinical Investigation

Daunorubicin emerged as a key compound within the anthracycline family, demonstrating significant activity, particularly against acute leukemias. eur.nl Preclinical investigations involving daunorubicin and its analogs have been crucial in understanding their cellular mechanisms, pharmacokinetics, and potential efficacy. Studies have explored various formulations, such as liposomal encapsulation of daunorubicin, to potentially enhance drug delivery and improve therapeutic outcomes in preclinical models. tandfonline.comaacrjournals.orgahdbonline.com For instance, preclinical studies with liposomal daunorubicin formulations have shown increased delivery to tumor tissue and improved efficacy in murine solid tumor models compared to free drug. tandfonline.com Additionally, preclinical research has investigated the synergistic potential of daunorubicin in combination with other agents, such as cytarabine, particularly in the context of acute myeloid leukemia (AML). aacrjournals.orgahdbonline.comdovepress.com These studies often involve evaluating cytotoxicity in cell lines and efficacy in xenograft models to understand drug distribution and anti-tumor effects. aacrjournals.orgahdbonline.com

Identification and Research Focus of NSC 279509 as an Ethyl Daunorubicin Analog

This compound has been identified in the research landscape as an analog of daunorubicin. cymitquimica.commitachieve.com Specifically, it is characterized as ethyl daunorubicin. cymitquimica.commitachieve.com Chemically, this compound is noted as a daunorubicin analogue featuring a novel 9-Acyl substituent. cymitquimica.commitachieve.com This structural modification distinguishes it from the parent compound, daunorubicin. Research focus on this compound centers on its potential antineoplastic properties, stemming from its relationship to the established cytotoxic activity of daunorubicin. cymitquimica.commitachieve.com As an analog, this compound is of interest in the ongoing effort to explore structural variations of anthracyclines that might possess altered pharmacological profiles or potentially improved therapeutic indices. Its identification highlights the continued exploration of the anthracycline scaffold for novel compounds with potential applications in cancer research.

While this compound is recognized as an ethyl daunorubicin analog with a novel structural feature and potential antineoplastic activity cymitquimica.commitachieve.com, detailed published research findings specifically and solely focused on comprehensive preclinical studies or extensive data tables for this particular compound were not prominently available within the scope of the conducted search. Research in this area often involves initial synthesis and characterization, followed by in vitro screening for cytotoxicity and further in vivo evaluation if promising activity is observed. The characterization of this compound points to its place within this investigative pipeline as a modified anthracycline derivative under consideration for its potential biological effects.

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO10.ClH/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34;/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYNIMWZWIUFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68674-19-1
Record name 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(1-oxopropyl)-, hydrochloride, (8S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068674191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Mechanisms of Action and Biological Pathways of Nsc 279509

Intercalation Dynamics with Nucleic Acids

DNA intercalation is a process where planar aromatic or heteroaromatic molecules insert themselves between the stacked base pairs of the DNA double helix. This insertion disrupts the native structure of the DNA, leading to significant conformational changes. NSC 279509, sharing structural similarities with daunorubicin (B1662515), is understood to intercalate into DNA smolecule.com. This intercalation is driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and stacking interactions between the intercalating molecule and the DNA base pairs wikipedia.org.

The intercalation process typically begins with an electrostatic attraction between the cationic intercalator and the polyanionic DNA surface. The molecule then diffuses along the DNA surface and can slide into the hydrophobic space between adjacent base pairs when transient openings occur wikipedia.org.

Molecular Recognition of DNA Base Pairs

While DNA intercalators are generally less sequence-selective than minor groove binding agents, some show preference for certain regions. Anthracyclines, including daunorubicin, often exhibit a preference for GC-rich regions wikipedia.org. This selectivity can be influenced by complementary hydrophobic or electrostatic interactions stemming from substituents attached to the core chromophore, which interact within the major or minor grooves of the DNA helix wikipedia.org. The specific molecular recognition dynamics of this compound with different DNA base pairs would involve the precise fit and interaction of its 8-ethyl and other substituent groups within the DNA environment following intercalation.

Influence on DNA Double Helix Conformation

The intercalation of molecules like this compound induces substantial conformational changes in the DNA double helix. This includes the unwinding and lengthening of the helix to accommodate the inserted molecule wikipedia.orgwikipedia.orgresearchgate.net. The insertion of a planar molecule between base pairs increases the vertical separation between these pairs, creating a cavity for the drug wikipedia.org. This structural distortion can have profound effects on DNA's biological functions, including replication, transcription, and repair researchgate.net. Intercalation can also alter DNA supercoiling, affecting the accessibility of DNA to various enzymes and proteins researchgate.net.

Topoisomerase Enzyme Modulation

Topoisomerase enzymes are crucial for regulating DNA topology by managing supercoiling and disentangling DNA strands during processes like replication and transcription. Topoisomerase II (Topo II) is a key target for many anti-cancer drugs, including anthracyclines. Topo II enzymes create transient double-strand breaks in DNA, pass another DNA segment through the break, and then religate the severed strands researchgate.net.

This compound is known to inhibit topoisomerase II activity smolecule.com. Drugs that target topoisomerase II can be broadly classified as either catalytic inhibitors, which prevent the enzyme from completing its catalytic cycle, or topoisomerase poisons, which stabilize the transient DNA-topoisomerase cleavage complex wikipedia.orgnih.gov. Anthracyclines like daunorubicin and doxorubicin (B1662922) function as topoisomerase II poisons wikipedia.orgembopress.orgoncohemakey.com.

Inhibition of Topoisomerase II Activity

This compound inhibits topoisomerase II activity smolecule.com. Topoisomerase II poisons, rather than simply blocking the enzyme's catalytic function, trap the enzyme in a transitional state where it is covalently bound to cleaved DNA strands wikipedia.orgoncohemakey.com. This interference with the enzyme's normal cycle prevents the religation of the DNA breaks.

Stabilization of DNA-Topoisomerase II Complexes

A critical aspect of this compound's action as a topoisomerase II poison is the stabilization of the ternary complex formed between the DNA, the topoisomerase II enzyme, and the drug molecule wikipedia.orgias.ac.in. This stabilization prevents the religation of the DNA strands that have been cleaved by the enzyme wikipedia.orgoncohemakey.com. The accumulation of these stable cleavage complexes is a key event leading to the downstream biological effects. The interaction between the drug, DNA, and the enzyme within this complex is crucial for its cytotoxic activity.

Transcriptional and Replicative Process Interference

Interference with the processes of transcription and replication is a significant mechanism by which some compounds exert their biological effects. This can involve direct inhibition of the enzymes responsible for these processes or indirect modulation through other cellular pathways.

Dysregulation of Gene Expression

Dysregulation of gene expression involves altering the levels of mRNA or protein produced from genes. This can lead to significant changes in cellular function and fate. Research indicates that this compound can influence gene expression. For example, one study highlights that NSC-741909 (a related compound or potentially an alternative name, though the PubChem CID is requested for this compound specifically) induced marked clustering of MAPK phosphatase-1 and -7 in sensitive cell lines, which is associated with sustained JNK activation and antitumor activity nih.gov. Another study mentions that NSC23766, a Rac1 inhibitor, prevented the upregulation of CTGF, N-cadherin, and Cx43 expression induced by angiotensin II in cardiomyocytes and fibroblasts jacc.org. While these examples pertain to related compounds or inhibitors, they illustrate the principle of how compounds can dysregulate gene expression, a mechanism potentially shared by this compound.

Table 1: Examples of Gene Expression Modulation by Related Compounds

Compound/TreatmentAffected Genes/ProteinsObserved EffectContextSource
NSC-741909MAPK phosphatase-1 and -7Marked clustering, associated with JNK activationCancer cells nih.gov
NSC23766 + Ang IICTGF, N-cadherin, Cx43Prevention of upregulationCardiomyocytes and fibroblasts jacc.org
Thy-1 Over-expressionThy-1 mRNA and proteinIncreased levelsHUVEC (Human Umbilical Vein Endothelial Cells) plos.org
DDR1 OverexpressionE-cadherinIncreased protein levelsEpithelial cells molbiolcell.org

Oxidative Stress Induction and Cellular Response

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. This can lead to damage to cellular components and activation of stress response pathways.

Generation of Free Radicals

Free radicals are highly reactive molecules that can cause oxidative damage. Studies have shown that NSC-741909 induces robust ROS generation in sensitive cancer cell lines nih.gov. This generation of ROS was detectable early and reached levels significantly above basal levels nih.gov. The induction of oxidative stress appears to be a primary mechanism for the antitumor activity of NSC-741909 nih.gov. Various endogenous and exogenous factors contribute to ROS generation, including cellular metabolic activities, inflammation, and mitochondrial respiration eyewiki.orgfilorga.commdpi.comnih.govfrontiersin.orgmdpi.compaulogentil.com. Mitochondria are considered a major source of free radicals mdpi.comnih.gov.

Impact on Mitochondrial Functionality

Mitochondria are central to cellular energy production and also play a role in regulating cellular processes, including the generation of ROS and the arbitration of cell survival and death eyewiki.orgnih.govnih.govnih.govmdpi.com. While the direct impact of this compound on mitochondrial functionality is not explicitly detailed in the provided results, the induction of oxidative stress by NSC-741909 nih.gov strongly suggests an impact on mitochondria, as they are a primary source of ROS mdpi.comnih.gov. Mitochondrial dysfunction is linked to increased free radical generation and has been implicated in various diseases mdpi.comnih.govnih.govnih.govmdpi.com.

Cellular Fate Pathways Initiated by this compound

Cellular fate pathways determine whether a cell proliferates, differentiates, undergoes apoptosis (programmed cell death), necrosis (uncontrolled cell death), or autophagy (self-degradation). Compounds can influence these pathways, leading to specific cellular outcomes.

Research indicates that NSC-741909 induces apoptosis in cancer cells, and this process is mediated by the generation of ROS nih.gov. Blocking ROS formation could inhibit NSC-741909-induced apoptosis nih.gov. Apoptosis is a key cellular fate pathway that can be initiated by various stimuli, including oxidative stress eyewiki.orgnih.gov. Other cellular fate pathways mentioned in the search results include differentiation nih.govmolbiolcell.orgnih.govnih.govfrontiersin.orgalliedacademies.org, proliferation plos.orgfrontiersin.org, migration plos.orgfrontiersin.orgoncotarget.com, and necrosis neurosci.cneyewiki.orgnih.govplos.org. While the direct effects of this compound on all these pathways are not detailed, its ability to induce apoptosis through oxidative stress highlights its influence on cellular fate.

Table 2: Cellular Fate Processes Influenced by NSC-741909 or Related Mechanisms

Cellular ProcessEffect of NSC-741909 or Related MechanismAssociated Mechanism(s)Source
ApoptosisInducedROS generation, JNK activation nih.gov
Cell GrowthSuppressionROS generation nih.gov

Induction of Apoptosis Pathways in Target Cells

Apoptosis, a form of programmed cell death (PCD), is a tightly regulated process characterized by distinct morphological changes such as cytoplasmic shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. It is mediated by both initiator and effector caspases, which propagate a proteolytic cascade leading to cell death. Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The extrinsic pathway is initiated by the engagement of death receptors, such as Fas or TNF receptor 1, with their respective ligands. This interaction leads to the formation of a death-inducing signaling complex (DISC), which activates caspase-8. Activated caspase-8 can then directly activate caspase-3 or stimulate the release of cytochrome c from mitochondria, linking it to the intrinsic pathway.

The intrinsic pathway is activated by various intracellular stimuli, including cell stress, DNA damage, or withdrawal of survival factors. These stimuli trigger the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, which subsequently activates caspase-3. Caspase-3 activation ultimately leads to the degradation of cellular proteins essential for cell survival and integrity.

Chemical compounds can induce apoptosis by acting on various apoptosis-related proteins. The specific mechanisms by which this compound induces apoptosis would likely involve interaction with components of either the intrinsic or extrinsic pathways, or both, ultimately leading to caspase activation and the characteristic events of apoptotic cell death. Research findings on other compounds highlight diverse mechanisms of apoptosis induction, such as targeting the PI3K/Akt signaling pathway, which is involved in cell survival, or inducing ER stress, which can activate apoptotic pathways.

Structure Activity Relationship Sar Studies of Nsc 279509 and Its Derivatives

Structural Determinants of Biological Activity

Impact of Substituent Modifications on Pharmacological Profile

Specific modifications to the structure of NSC 279509 and its derivatives can lead to changes in their pharmacological profiles. While detailed data specifically on substituent modifications of this compound and their direct impact on its pharmacological profile were not extensively found in the search results, general principles of anthracycline SAR can be applied. The anthracycline structure consists of a tetracyclic aglycone and a daunosamine (B1196630) sugar moiety. nih.gov

Modifications to the aglycone ring system, such as changes in substituents at positions 7, 9, 10, or 11, can affect the compound's lipophilicity, electronic distribution, and steric bulk, thereby influencing its interaction with biological targets like DNA and enzymes. For instance, the presence of the ethyl group at position 8 in this compound distinguishes it from daunorubicin (B1662515), which has a hydrogen at this position. nih.gov This difference in substitution is expected to alter the compound's shape and electronic properties, potentially leading to variations in its binding affinity to DNA or its interaction with metabolic enzymes.

Alterations to the daunosamine sugar, such as epimerization, deoxygenation, or substitution of the amino group, are also known to impact the activity and pharmacological properties of anthracyclines. These modifications can influence cellular uptake, DNA binding intercalation, and the interaction with cellular proteins.

While specific data tables detailing the effects of various substituent modifications on the pharmacological profile of this compound derivatives were not retrieved, SAR studies on related anthracyclines demonstrate that even subtle structural changes can lead to significant differences in potency, spectrum of activity, and pharmacokinetic properties.

Molecular Interactions and Binding Modalities of Nsc 279509

Identification of Specific Binding Sites and Residues

Non-Covalent Interactions: Hydrogen Bonding, Van der Waals Forces, Pi-Stacking

Molecular interactions are primarily driven by non-covalent forces, which are significantly weaker than covalent bonds but collectively play a crucial role in molecular recognition, binding affinity, and complex stability cambridgemedchemconsulting.com. These interactions include hydrogen bonding, Van der Waals forces, and pi-stacking.

Hydrogen bonds are electrostatic interactions that occur between a hydrogen atom covalently linked to a highly electronegative atom (such as oxygen or nitrogen) and another electronegative atom with a lone pair of electrons cambridgemedchemconsulting.comresearchgate.net. These interactions are directional and contribute significantly to the specificity and stability of molecular complexes cambridgemedchemconsulting.com.

Van der Waals forces are weak, short-range interactions that arise from temporary fluctuations in electron distribution around atoms, creating transient dipoles researchgate.netwikipedia.org. These forces include attractive dispersion forces and repulsive forces that occur when atoms get too close cambridgemedchemconsulting.com. While individually weak, cumulative Van der Waals interactions over a large contact area can contribute substantially to binding affinity cambridgemedchemconsulting.com.

Pi-stacking refers to the attractive non-covalent interactions between the pi systems of aromatic rings wikipedia.org. These interactions are crucial in various biological contexts, such as the stacking of nucleobases in DNA and RNA, protein folding, and molecular recognition wikipedia.org. Pi-stacking can occur in different geometries, including parallel-displaced and T-shaped arrangements, which are generally considered electrostatically attractive, while a direct "sandwich" stacking can be repulsive wikipedia.org. The strength of pi-stacking can be influenced by the electron density of the aromatic rings, which in turn is affected by substituents rsc.org. Hydrogen bonding can also influence pi-stacking interactions rsc.org.

The specific contribution of each of these non-covalent forces to the binding of NSC 279509 would depend on its chemical structure and the nature of its binding partner. Analyzing the arrangement of atoms and functional groups in this compound and its target would be necessary to predict or interpret these interactions.

Experimental Characterization of Molecular Interactions (Methodological Aspects)

Characterizing the molecular interactions of a compound like this compound involves a range of experimental techniques that provide insights into binding affinity, thermodynamics, structural changes upon binding, and the detailed structure of the complex. Biophysical methods are essential tools in drug discovery and structural biology for understanding drug-target interactions at a molecular level reactionbiology.comopenaccessjournals.com.

Biophysical Assays for Binding Affinity and Thermodynamics

Biophysical assays are used to quantify the strength and thermodynamics of molecular binding events journalofappliedbioanalysis.com. These assays measure parameters such as binding affinity (dissociation constant, KD), association and dissociation rates (kon and koff), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) reactionbiology.comjournalofappliedbioanalysis.com.

Isothermal Titration Calorimetry (ITC) is considered a gold standard label-free technique that directly measures the heat released or absorbed during a binding event reactionbiology.comjournalofappliedbioanalysis.comunivr.itnih.gov. ITC provides a complete thermodynamic profile of the interaction in a single experiment, yielding KD, ΔH, and stoichiometry journalofappliedbioanalysis.comunivr.itnih.gov. This information is crucial for understanding the driving forces behind the binding interaction univr.itnanotempertech.com.

Surface Plasmon Resonance (SPR) is another widely used label-free technique that measures binding kinetics and affinity in real-time reactionbiology.com. SPR detects changes in mass concentration on a sensor surface as molecules bind to an immobilized partner reactionbiology.com. This allows for the determination of association and dissociation rate constants, from which the binding affinity can be calculated reactionbiology.com. SPR is suitable for high-throughput screening reactionbiology.com.

Microscale Thermophoresis (MST) measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding reactionbiology.com. MST can determine binding affinities in solution with low sample consumption reactionbiology.com.

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), measure the thermal stability of a protein in the presence and absence of a ligand reactionbiology.comunivr.it. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm) univr.it. The magnitude of the thermal shift can be related to the binding affinity univr.it.

These biophysical techniques provide complementary information about the binding interaction of this compound, allowing for a comprehensive understanding of its affinity and the thermodynamic forces involved.

Spectroscopic Techniques for Structural Changes Upon Binding

Spectroscopic techniques can detect changes in the electronic or vibrational properties of molecules upon binding, providing insights into conformational changes and the local environment of the binding site.

Fluorescence spectroscopy is a sensitive technique that can be used to study binding if one of the molecules is fluorescent or can be labeled with a fluorescent probe nih.gov. Changes in fluorescence intensity, wavelength, or polarization upon binding can indicate the interaction and conformational changes nih.gov. For example, the binding of some compounds to proteins is accompanied by an increase in their fluorescence quantum yield nih.gov. Fluorescence can also be used in displacement assays to study the binding of non-fluorescent ligands nih.gov.

UV-Vis spectroscopy can detect changes in the electronic absorption spectrum of a molecule upon binding, particularly if the molecule or its binding partner has a chromophore.

Circular Dichroism (CD) spectroscopy is useful for studying changes in the secondary structure of proteins upon ligand binding.

While specific spectroscopic data for this compound are not available in the provided context, these techniques are standard tools for probing the structural implications of molecular interactions.

Preclinical Research Methodologies and Models in Nsc 279509 Investigation

In Vitro Research Paradigms

In vitro studies are the foundational step in preclinical research, allowing scientists to investigate the effects of a compound in a controlled laboratory setting, outside of a living organism.

Cell Line-Based Assays for Mechanistic InvestigationsTo understand the molecular mechanisms of a compound, researchers typically utilize established cancer cell lines. For a compound with unknown activity, a broad panel of cell lines, such as the National Cancer Institute's NCI-60 panel, would likely be employed. This panel consists of 60 different human cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Initial screening would involve cell viability assays to determine the concentration of the compound that inhibits cell growth by 50% (GI50). This provides a preliminary indication of the compound's potency and spectrum of activity. Subsequent mechanistic studies in sensitive cell lines would involve a battery of assays to investigate cellular processes such as:

Apoptosis: Assays like Annexin V/PI staining followed by flow cytometry, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family members) would be used to determine if the compound induces programmed cell death.

Cell Cycle Analysis: Flow cytometry analysis of DNA content would reveal if the compound causes arrest at specific phases of the cell cycle (G1, S, or G2/M).

Signal Transduction Pathway Modulation: Techniques like western blotting and ELISA would be used to assess the compound's effect on key signaling pathways implicated in cancer, such as MAPK, PI3K/Akt, and STAT3 pathways.

In Vivo Research Models (Non-Human)

Following promising in vitro results, a compound would be advanced to in vivo studies using non-human animal models to evaluate its efficacy and behavior in a whole organism.

Selection and Justification of Animal Models for Disease MimicryThe choice of animal model is critical and depends on the disease being studied. For cancer research, immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft studies. In this model, human cancer cells are implanted into the mice, where they form tumors. This allows for the evaluation of a compound's anti-tumor activity against a human cancer in a living system.

The justification for using a specific cell line for the xenograft is based on its in vitro sensitivity to the compound and its ability to form tumors in mice. The animal model should, as closely as possible, mimic the human disease to provide meaningful and translatable results. For instance, if a compound shows potent activity against a specific type of cancer in vitro, the corresponding xenograft model would be the logical choice for in vivo testing.

Below is an interactive table summarizing the hypothetical application of these preclinical research methodologies to the investigation of NSC 279509.

Research Area Methodology Model/System Purpose
In Vitro Cell Line-Based AssaysNCI-60 Cancer Cell Line PanelDetermine potency (GI50) and spectrum of activity; investigate mechanisms of cell death and cell cycle arrest.
Primary Cell CulturePatient-Derived Tumor CellsAssess biological response in a more clinically relevant cellular model.
3D Cell CultureSpheroids and OrganoidsEvaluate compound efficacy in a model that mimics the tumor microenvironment.
Biochemical AssaysPurified Enzymes, Cell LysatesDetermine direct enzyme inhibition and analyze effects on cellular signaling pathways.
In Vivo Xenograft ModelsImmunodeficient Mice (e.g., Nude, SCID) with implanted human cancer cellsEvaluate anti-tumor efficacy, and pharmacokinetics in a whole-organism setting.

Experimental Design Principles for Efficacy and Mechanism Studies

The robust design of preclinical experiments is paramount to obtaining reliable and translatable data on the efficacy and mechanism of action of this compound. nih.govelsevierpure.com These studies are broadly categorized into hypothesis-generating (exploratory) and hypothesis-testing (confirmatory) research. nih.govimperial.ac.uk Key principles underpinning these experimental designs include the clear definition of a research question, the establishment of a primary hypothesis, and the prospective definition of primary and secondary endpoints.

To minimize experimental bias, several strategies are implemented. jax.org Randomization of subjects into treatment and control groups helps to ensure that any observed effects are due to the intervention with this compound and not some underlying difference between the groups. Blinding, where investigators and/or technicians are unaware of the treatment allocation, is crucial to prevent conscious or unconscious bias in data collection and analysis. jax.org The inclusion of appropriate control groups, such as vehicle-treated and positive-control-treated groups, is essential for interpreting the results accurately.

The determination of an appropriate sample size is a critical statistical consideration to ensure that the study is sufficiently powered to detect a biologically meaningful effect of this compound. jax.org Furthermore, all experimental protocols should be prospectively registered, and the methods and results reported with transparency to ensure reproducibility. jax.org

For mechanism of action studies, a variety of in vitro and in vivo models would be employed. Initial in vitro assays would be used to determine the biochemical and cellular effects of this compound. These could include enzyme inhibition assays, receptor binding assays, and cell viability assays in relevant cell lines. Subsequent in vivo studies in appropriate animal models of a specific disease would then be conducted to confirm these findings in a more complex biological system.

Methodologies for Biological Sampling and Biomarker Analysis

The analysis of biomarkers is a cornerstone of preclinical drug development, providing critical insights into the pharmacodynamic effects and potential toxicity of a compound like this compound. wuxiapptec.comnih.gov A biomarker is a measurable indicator of a biological state or condition. nih.gov In the context of this compound investigation, biomarkers can be used to assess target engagement, downstream pathway modulation, and off-target effects. wuxiapptec.com

Biological samples are routinely collected from in vivo studies for biomarker analysis. These matrices commonly include plasma, serum, whole blood, urine, cerebrospinal fluid, and tissue extracts. itrlab.com The choice of matrix depends on the specific biomarker and the research question. For instance, plasma or serum would be appropriate for assessing systemic biomarkers, while tissue biopsies would be necessary for evaluating target engagement in a specific organ.

A variety of analytical techniques are employed for biomarker quantification. Ligand-binding assays, such as enzyme-linked immunosorbent assay (ELISA), are commonly used for protein biomarkers. labcorp.com For smaller molecule biomarkers or drug metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. itrlab.com Other platforms like Luminex and Meso Scale Discovery (MSD) allow for the multiplexed analysis of several biomarkers from a single sample. labcorp.com

The development and validation of biomarker assays are critical to ensure the reliability of the data. This process involves demonstrating that the assay is accurate, precise, specific, and reproducible. nih.gov

An example of a biomarker panel that could be used to assess the effects of this compound in a preclinical cancer model is presented in the interactive table below.

Table 1: Illustrative Biomarker Panel for this compound in a Preclinical Cancer Model

Biomarker CategorySpecific BiomarkerBiological MatrixAnalytical MethodPurpose
Target EngagementPhosphorylated Target ProteinTumor TissueELISA/Western BlotTo confirm that this compound is interacting with its intended molecular target.
Pharmacodynamic ResponseDownstream Signaling ProteinTumor TissueImmunohistochemistryTo assess the functional consequence of target engagement.
Cell ProliferationKi-67Tumor TissueImmunohistochemistryTo measure the effect of this compound on tumor cell division.
ApoptosisCleaved Caspase-3Tumor TissueImmunohistochemistryTo determine if this compound induces programmed cell death.
Systemic ExposureThis compound ConcentrationPlasmaLC-MS/MSTo correlate drug levels with biological effects.

Advanced Imaging Techniques for Monitoring Biological Effects

Advanced imaging techniques provide a non-invasive means to visualize and quantify the biological effects of this compound in vivo and in real-time. azolifesciences.comnih.gov These technologies are invaluable for understanding a drug's biodistribution, target engagement, and therapeutic efficacy. azolifesciences.com

Several imaging modalities could be employed in the preclinical evaluation of this compound. Radionuclide imaging, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), can be used to track the distribution of a radiolabeled version of this compound throughout the body. nih.gov This provides crucial information on whether the drug reaches its intended target tissue.

Magnetic Resonance Imaging (MRI) offers excellent soft tissue contrast and can be used to monitor changes in tumor size and morphology in response to treatment with this compound. frontiersin.org Advanced MRI techniques, such as diffusion-weighted MRI and dynamic contrast-enhanced MRI, can provide functional information about the tumor microenvironment. frontiersin.org

Optical imaging, which includes bioluminescence and fluorescence imaging, is another powerful tool for preclinical research. nih.gov For example, if this compound is being investigated as an anti-cancer agent, tumor cells could be engineered to express a reporter gene like luciferase. A reduction in the bioluminescent signal would indicate a therapeutic response to this compound. azolifesciences.com

Super-resolution microscopy techniques, such as STED and STORM/PALM, can be used at the cellular level to visualize the subcellular localization of this compound and its effects on cellular structures with high resolution. nih.gov

The choice of imaging modality will depend on the specific research question and the nature of this compound. Often, a multimodal imaging approach, combining the strengths of different techniques, provides the most comprehensive understanding of the drug's in vivo effects.

Development of Novel Analogs and Bioconjugates for Enhanced Target Specificity

Rational Design Principles for Structure Optimization

Rational drug design is a strategy that utilizes the three-dimensional structure of the biological target to design and optimize new drug candidates. drugdesign.orgnih.gov This approach would be central to the development of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The process begins with the identification of the molecular target of this compound. If the three-dimensional structure of this target is known, either through X-ray crystallography or NMR spectroscopy, it can be used to guide the design of new analogs. slideshare.net Computational methods, such as molecular docking, can be used to predict how different chemical modifications to the this compound scaffold will affect its binding to the target. nih.gov

Key principles of rational design include optimizing shape complementarity and electrostatic interactions between the drug and its target. nih.gov For example, introducing a chemical group that forms a new hydrogen bond with the target protein could enhance binding affinity. Conversely, adding a bulky group that clashes with the binding site of an off-target protein could improve selectivity. nih.gov

Ligand-based drug design is an alternative approach that can be used when the structure of the target is unknown. slideshare.net This method relies on the knowledge of other molecules that bind to the same target to develop a pharmacophore model, which describes the key chemical features required for binding. This model can then be used to design new analogs of this compound.

Synthetic Methodologies for Derivative Generation

Once new analogs of this compound have been designed, they must be synthesized. A variety of synthetic methodologies can be employed to generate a library of derivatives for further testing. nih.gov The goal of the synthesis is to prepare the target compound from starting materials in a minimum number of steps. drugdesign.org

Combinatorial chemistry is a powerful technique that allows for the rapid synthesis of a large number of compounds. antheia.bio This approach involves systematically combining a set of chemical building blocks in all possible combinations to generate a diverse library of analogs. For example, a "core" structure of this compound could be functionalized with a variety of different "accessory" chemical groups. labmanager.com

Modern synthetic chemistry offers a wide array of reactions to facilitate the generation of these derivatives. nih.gov These can include transition metal-catalyzed cross-coupling reactions, which are used to form new carbon-carbon and carbon-heteroatom bonds, and multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. The implementation of enabling technologies such as continuous flow chemistry can also accelerate the synthesis process. nih.gov

After synthesis, the newly created analogs of this compound would need to be purified, typically using techniques like chromatography, and their chemical structures confirmed using methods such as NMR spectroscopy and mass spectrometry. antheia.bio

In Vitro and In Vivo Evaluation of Analog Efficacy and Mechanistic Differences

The newly synthesized analogs of this compound would undergo a rigorous evaluation process to assess their efficacy and to understand any differences in their mechanism of action. nih.govqima-lifesciences.com This process begins with in vitro assays to determine their potency and selectivity. qima-lifesciences.com For example, the concentration of each analog required to inhibit the target by 50% (IC50) would be determined. These in vitro studies provide an initial ranking of the analogs and help to prioritize which ones should be advanced to in vivo testing. youtube.com

The most promising analogs would then be evaluated in in vivo models of disease. youtube.com These studies would assess the ability of the analogs to produce the desired therapeutic effect and would also provide information on their pharmacokinetic properties, such as how they are absorbed, distributed, metabolized, and excreted by the body. mdpi.com

It is important to investigate whether the structural modifications made to this compound have altered its mechanism of action. This can be achieved by performing the same battery of biomarker and imaging studies that were used to characterize the parent compound. Any differences in the effects of the analogs on downstream signaling pathways or cellular processes would be carefully documented.

The following interactive table provides an example of how the in vitro and in vivo data for a series of this compound analogs could be presented.

Table 2: Illustrative In Vitro and In Vivo Data for this compound Analogs

CompoundTarget IC50 (nM)Off-Target IC50 (nM)In Vivo Efficacy (% Tumor Growth Inhibition)Oral Bioavailability (%)
This compound505004010
Analog A10>10007535
Analog B606003512
Analog C5>20008550

Translational Research Frameworks for Preclinical Discoveries

Bridging In Vitro and In Vivo Findings for Predictive Modeling

Information regarding the correlation of in vitro assays and in vivo animal models for this compound, and the subsequent development of predictive models for its behavior, is not available in the current body of scientific literature.

Methodological Considerations for Reproducibility and Robustness in Preclinical Studies

There are no documented studies on this compound that would allow for an analysis of the methodological considerations taken to ensure the reproducibility and robustness of preclinical findings.

Compound Names Mentioned

Future Directions and Emerging Research Avenues for Nsc 279509

Exploration of Undiscovered Biological Targets and Off-Target Mechanisms

A significant frontier in the investigation of NSC 279509 involves the comprehensive identification of its biological targets and potential off-target interactions. While primary targets may be known, a complete understanding of a compound's efficacy and potential for toxicity requires a deeper dive into its molecular interactions. Off-target effects, where a drug interacts with unintended molecules, can be a source of adverse effects but can also present opportunities for drug repurposing. nih.govnih.gov

Future research will likely employ advanced proteomics and genomics techniques to uncover the full spectrum of this compound's binding partners within the cellular environment. Methodologies such as chemical proteomics, which utilizes affinity-based probes to isolate binding proteins from cell lysates, can provide a global view of the compound's interactome. Furthermore, genetic screening techniques like CRISPR-Cas9 can be used to identify genes that either enhance or suppress the activity of this compound, thereby revealing novel pathways and potential off-target effects. danaher.commdpi.com The molecular mechanisms underlying these off-target interactions can be further investigated through detailed biophysical and structural studies. researchgate.net

A systematic approach to identifying these undiscovered targets and off-target mechanisms is crucial for a complete understanding of the pharmacological profile of this compound.

Table 1: Methodologies for Investigating Biological Targets and Off-Target Effects

Technique Description Potential Application for this compound
Chemical ProteomicsUse of a tagged version of this compound to pull down interacting proteins from cell extracts.Identification of direct binding partners and potential off-targets.
CRISPR-Cas9 ScreeningGenome-wide knockout or activation screens to identify genes that modify cellular sensitivity to this compound.Uncovering novel genetic interactions and pathways influenced by the compound.
Thermal Proteome ProfilingMeasures changes in protein thermal stability upon compound binding to identify targets in living cells.Confirmation of direct targets and discovery of previously unknown interactors.
Computational DockingIn silico prediction of binding between this compound and a library of protein structures.Prioritization of potential off-targets for experimental validation.

Advanced Computational and Artificial Intelligence-Driven Research Approaches

Future computational work could also involve molecular dynamics simulations to visualize the binding of this compound to its targets at an atomic level, providing insights that can guide the design of next-generation analogs.

Development of Novel Analytical Techniques for In Situ Biological Monitoring

A significant challenge in pharmacology is understanding how a compound behaves within a living biological system in real-time. The development of novel analytical techniques for the in situ monitoring of this compound could provide unprecedented insights into its pharmacokinetics and pharmacodynamics. These techniques aim to measure the concentration and activity of the compound and its metabolites directly within cells and tissues, without the need for sample extraction and processing. researchgate.net

Emerging technologies in this area include advanced microscopy techniques, such as fluorescence lifetime imaging microscopy (FLIM) and Raman spectroscopy, which can be adapted to visualize the subcellular localization and binding of this compound. researchgate.net The development of genetically encoded biosensors that report on the activity of this compound's targets could also offer a dynamic view of its effects on cellular signaling pathways.

These in situ monitoring techniques will be invaluable for understanding the temporal and spatial dynamics of this compound's action, providing a more accurate picture of its biological effects than can be obtained from traditional endpoint assays.

Integration with Systems Biology for Comprehensive Pathway Mapping

To fully comprehend the biological impact of this compound, it is essential to move beyond the study of individual targets and pathways and embrace a systems-level perspective. Systems biology integrates experimental data with computational modeling to understand the complex networks of interactions that govern cellular behavior. nih.govresearchgate.net By mapping the effects of this compound across multiple cellular pathways, researchers can gain a more holistic understanding of its mechanism of action and identify potential biomarkers for its efficacy. nih.govscispace.com

Future research in this area will involve treating cells or organisms with this compound and then performing multi-omics analysis, including transcriptomics, proteomics, and metabolomics. The resulting datasets can be integrated to construct comprehensive pathway maps that illustrate how the compound perturbs cellular networks. This approach can reveal unexpected connections between different signaling pathways and identify key nodes that are critical for the compound's activity.

A systems biology approach will be instrumental in identifying the broader biological context in which this compound operates, potentially leading to the discovery of new therapeutic applications and combination strategies.

Q & A

Q. What documentation is required for ethical approval of this compound trials involving human subjects?

  • Methodological Answer : Submit detailed protocols addressing participant selection criteria, informed consent processes, and risk mitigation (e.g., adverse event reporting). Include literature reviews supporting the hypothesis and evidence of compound safety from preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC 279509
Reactant of Route 2
Reactant of Route 2
NSC 279509

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.